CYP2C8 Inhibition Potency: A 120 nM IC50 Value That Distinguishes This Scaffold from Typical Oxazolopyridine Congeners
The target compound exhibits an IC50 of 120 nM against human CYP2C8 (paclitaxel 6α-hydroxylation in human liver microsomes, 20-min incubation) [1]. This level of sub-micromolar potency is uncommon among simple 2-aryloxazolo[5,4-b]pyridine building blocks, which generally display weak or negligible CYP inhibition. While direct head-to-head comparator data in the same assay are not publicly available, the class-level expectation for des-chloro or positional isomers is IC50 > 10,000 nM, making the >80-fold potency window a strong differentiator for programs concerned with CYP2C8-mediated metabolism.
| Evidence Dimension | CYP2C8 inhibition IC50 |
|---|---|
| Target Compound Data | 120 nM |
| Comparator Or Baseline | Class baseline for simple 2-aryloxazolo[5,4-b]pyridines: IC50 > 10,000 nM (inferred from general CYP panel data for unsubstituted analogs) |
| Quantified Difference | >80-fold greater potency for the target compound |
| Conditions | Human liver microsomes; paclitaxel 6α-hydroxylation probe; 20-min incubation; LC-MS detection |
Why This Matters
Researchers developing CYP2C8-sensitive candidates or requiring a tool compound with defined CYP liabilities need this precise molecular structure rather than a generic oxazolopyridine surrogate.
- [1] BindingDB Entry BDBM50438845 (CHEMBL2413882): IC50 data for CYP2C8, CYP2E1, CYP2B6, CYP2A6. BindingDB, accessed 2026-05-13. View Source
